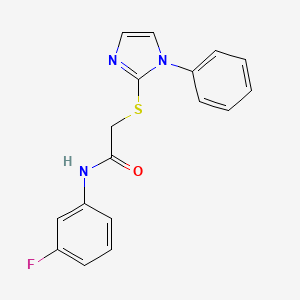

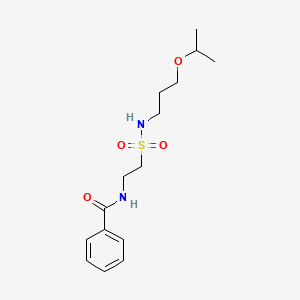

![molecular formula C12H18Cl2N2O2 B2562282 (3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride CAS No. 1823184-05-9](/img/structure/B2562282.png)

(3S)-1-[(pyridin-2-yl)methyl]piperidine-3-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyridine and piperidine. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Pyridinium salts, which are structurally similar to the compound you mentioned, have been synthesized through various routes and have shown reactivity as ionic liquids, ylides, and inhibitors of various biological activities .

Chemical Reactions Analysis

The reactivity of the compound would likely depend on the specific substituents and their positions on the pyridine and piperidine rings. Pyridinium salts, for example, have been noted for their diverse reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For instance, properties such as solubility, melting point, and boiling point can vary widely among different pyridine and piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Development : This compound has significance in medicinal chemistry, especially in the synthesis of drugs targeting cancer treatment. For instance, it's related to compounds that inhibit Aurora kinase, which plays a crucial role in cancer cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis Methodologies : There is research on novel methods for synthesizing related compounds, which are important in the field of synthetic organic chemistry. These methods provide efficient ways to produce complex molecules that are useful in various chemical and pharmaceutical applications (R. Smaliy et al., 2011).

Biochemical Applications : The compound is related to pyridine-3-carboxylic acid, which has wide applications in food, pharmaceutical, and biochemical industries. Studies on the extraction and purification of such acids are crucial for their industrial application (Sushil Kumar & B. V. Babu, 2009).

Catalysis and Material Science : Research shows the use of related compounds in the preparation of nanomagnetic reusable catalysts for synthesizing organic compounds. This application is significant in green chemistry and sustainable industrial processes (A. Ghorbani‐Choghamarani & G. Azadi, 2015).

Structural and Computational Chemistry : Studies include the synthesis and structural characterization of related compounds, aiding in understanding their chemical properties and potential applications (M. Anioła et al., 2016).

Biocatalysis and Enzyme Engineering : There is research focusing on biocatalytic cascades involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes to synthesize related chiral mono- and disubstituted piperidines and pyrrolidines. This demonstrates the application of biocatalysis in the efficient and selective synthesis of complex organic molecules (Shahed Hussain et al., 2016).

Chemical Analysis and Instrumentation : The compound and its derivatives are studied for their analytical characteristics, such as in the determination of dopamine receptor antagonists in biological samples using advanced chromatographic techniques (C. Chavez-Eng et al., 1997).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(3S)-1-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.2ClH/c15-12(16)10-4-3-7-14(8-10)9-11-5-1-2-6-13-11;;/h1-2,5-6,10H,3-4,7-9H2,(H,15,16);2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDDCUQZFRNVKX-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-5-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2562200.png)

![N-(2,6-difluorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2562201.png)

![methyl 4,5-dimethyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}thiophene-3-carboxylate](/img/structure/B2562203.png)

![1-(5-chloro-2-methoxyphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2562204.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2562209.png)

![5-benzyl-3-(4-fluorophenyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2562212.png)

![2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2562217.png)